5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole
Overview
Description
5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidine ring, as well as an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and high-throughput screening can also aid in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom or other substituents on the pyridine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone
- (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol
Uniqueness
What sets 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole apart from these similar compounds is the presence of the oxazole ring. This additional heterocyclic ring can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-11-5-9(10-7-14-8-17-10)6-12(15-11)16-3-1-2-4-16/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXFTNGMBGFVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)C3=CN=CO3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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